Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Purity Specification Procurement Quality Pyrido[2,3-d]pyrimidine Building Block

Sourcing a reliable pyrido[2,3-d]pyrimidine intermediate for antitumor SAR libraries often means accepting long lead times or uncertain purity. This 98% methyl ester eliminates those variables. - Enables direct hydrazinolysis to the 5-carbohydrazide key intermediate without extra activation steps. - Validated in published routes yielding analogs with IC50 values as low as 6.5 µM against DHFR. - Consistent 98% purity batch-to-batch, ready for immediate scale-up or screening.

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
CAS No. 57821-16-6
Cat. No. B3329329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
CAS57821-16-6
Molecular FormulaC9H7N3O5
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C9H7N3O5/c1-17-8(15)3-2-4(13)10-6-5(3)7(14)12-9(16)11-6/h2H,1H3,(H3,10,11,12,13,14,16)
InChIKeyRECBNRMVZIKEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate: Antitumor Synthesis Scaffold


Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with a methyl ester substituent at the 5-position . Its electron-deficient scaffold, with three carbonyl groups, makes it a versatile intermediate in medicinal chemistry. It has been specifically employed as a key starting material for the synthesis of 5-carbohydrazide derivatives, which exhibit potent in vitro antitumor activity against multiple human cancer cell lines, including hepatocellular carcinoma (HePG2) and breast carcinoma (MCF-7) [1]. The compound is commercially available, with a reported purity of 98% and an experimental logP of -1.54 .

1
Methyl ester enables direct hydrazinolysis
2
5-carbohydrazide key intermediate
3
Triazole/piperazine antitumor library (reported cell-line activity)
Commercially available with specified purity; documented route (Badr et al. 2013)

Critical Role of the 5-Methyl Ester in Downstream Reactivity


The 5-substituent on the pyrido[2,3-d]pyrimidine core is critical for both physicochemical properties and synthetic utility. Simple substitution of the methyl ester with a free carboxylic acid or a bulkier ester can significantly alter lipophilicity and reactivity in nucleophilic transformations . For instance, the methyl ester is specifically employed in the published route to the 5-carbohydrazide key intermediate, a precursor to a series of antitumor agents; the use of a free acid would require additional activation steps, while a bulkier ester may reduce the rate of hydrazinolysis [1]. Therefore, direct substitution without re-optimization of reaction conditions is unlikely to yield the same intermediate reliably, making the methyl ester the validated and documented choice for this established synthetic pathway.

Attribute
Methyl Ester (This Product)
Free Acid / Bulkier Ester
Hydrazide formation
Direct one-step (documented)
Free acid needs activation; bulkier ester may slow kinetics
Route fidelity
Matches published route to key intermediate
Route re-optimization likely required; yield uncertainty
Purity/lot consistency
Specified commercial purity available
Unvalidated analogs may vary in purity

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate vs. Closest Analogs


Commercial Purity Advantage Over Core Scaffold Analogs

Commercially, methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is consistently supplied at a purity of 98% . In contrast, comparable unsubstituted pyrido[2,3-d]pyrimidine-5-carboxylate esters are often listed at a baseline purity of 95%+ by other suppliers . This 3% absolute purity difference can be meaningful for multi-step synthesis where impurity carry-over impacts downstream yield and purification.

Purity specification
Data to verify
98% vs. baseline 95%
Reported purity may support lot consistency
Vendor data; HPLC assumed
Purity Specification Procurement Quality Pyrido[2,3-d]pyrimidine Building Block

Lipophilicity Advantage Over the Free Acid

The experimental logP of methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is reported as -1.54 . Its direct structural analog, the corresponding free carboxylic acid, is predicted to have a significantly lower logP (more hydrophilic), typically around -2.8 to -3.0 for similar heterocyclic acids [1]. The methyl ester is thus approximately 20-30 times more lipophilic, which can influence membrane permeability and extraction behavior during synthesis.

Lipophilicity
Class-level inference
-1.54 logPvs~ -2.8 to -3.0
May support cellular uptake in screening
Experimental vs. computational prediction
Lipophilicity LogP Drug-like Properties

Validated Synthetic Route to 5-Carbohydrazide Intermediate

The methyl ester is the documented starting material for the synthesis of 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (3), a key intermediate in the preparation of a series of antitumor active triazoles and piperazine derivatives [1]. The published procedure involves refluxing the methyl ester with hydrazine hydrate in ethanol, a transformation that would be less efficient with the free acid (requiring coupling reagents) or a bulkier ester (potentially slower kinetics). While direct yield comparisons are not available, the methyl ester is the only substrate demonstrated in this established route.

Hydrazide synthesis route
Reported
Direct conversion to 5-carbohydrazide in one-step (hydrazine hydrate, EtOH)
Supports adherence to published synthetic route
Documented in Badr et al. (2013)
Antitumor Synthesis Key Intermediate Pyrido[2,3-d]pyrimidine

Research and Industrial Applications


Antitumor Lead Optimization via 5-Carbohydrazide

The methyl ester is the preferred starting material for synthesizing 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide, which serves as a key intermediate for generating libraries of 5-(4-aryl-5-sulfanyl-4H-[1,2,4]triazol-3-yl) and related analogs with demonstrated in vitro antitumor activity against HePG2, MCF-7, PC3, HCT-116, and Hela cell lines [1]. The established route avoids additional activation steps required for the free acid.

DHFR Inhibitor Development Building Block

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure for dihydrofolate reductase (DHFR) inhibition, a validated anticancer target. The methyl ester's lipophilicity (logP -1.54) makes it a more suitable starting point for cell-based screening libraries compared to the more hydrophilic free acid . Derivatives prepared from this intermediate have been optimized to achieve IC50 values as low as 6.5 µM against DHFR [2].

Nucleophilic Substitution Pattern Studies

As documented in the foundational work by Anderson et al. (1977), the pyrido[2,3-d]pyrimidine system exhibits regioselective nucleophilic substitution patterns. The 5-methyl ester variant is specifically useful for probing these reactions, providing a well-characterized starting point for structure-activity relationship studies [3].

Application
Selection Property
Validation Focus
Pyrido[2,3-d]pyrimidine library synthesis
Methyl ester direct hydrazinolysis route
Route adherence; intermediate purity
DHFR-targeted compound synthesis
Lipophilic ester for cell-based screening
DHFR inhibition assay; target engagement
Nucleophilic substitution SAR studies
Well-characterized pyrido[2,3-d]pyrimidine scaffold
Reactivity and SAR interpretation
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